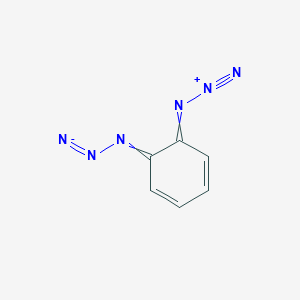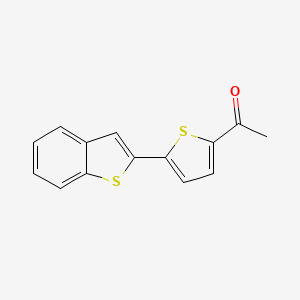
2-(5-Acetylthiophen-2-yl)benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Acetylthiophen-2-yl)benzothiophene is an organosulfur compound with the molecular formula C14H10OS2 This compound is characterized by the presence of both a benzothiophene and an acetylthiophene moiety, making it a unique structure in the realm of heterocyclic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetylthiophen-2-yl)benzothiophene typically involves the reaction of benzothiophene with 2-acetylthiophene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where benzothiophene is reacted with 2-acetylthiophene in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Acetylthiophen-2-yl)benzothiophene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or further to a hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted benzothiophenes depending on the electrophile used.
Applications De Recherche Scientifique
2-(5-Acetylthiophen-2-yl)benzothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which 2-(5-Acetylthiophen-2-yl)benzothiophene exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with sulfur-containing functional groups or aromatic systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylthiophene: An organosulfur compound with a similar acetylthiophene moiety but lacking the benzothiophene ring.
Benzothiophene: A simpler structure without the acetylthiophene group.
Uniqueness
2-(5-Acetylthiophen-2-yl)benzothiophene is unique due to the combination of the benzothiophene and acetylthiophene moieties, which confer distinct chemical and physical properties. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler counterparts.
Propriétés
Formule moléculaire |
C14H10OS2 |
|---|---|
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
1-[5-(1-benzothiophen-2-yl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C14H10OS2/c1-9(15)11-6-7-13(16-11)14-8-10-4-2-3-5-12(10)17-14/h2-8H,1H3 |
Clé InChI |
CNARHGWDUKRIRS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(S1)C2=CC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


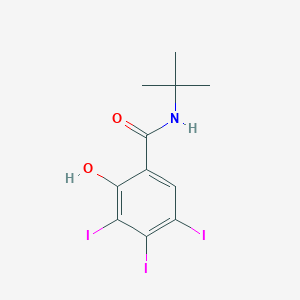
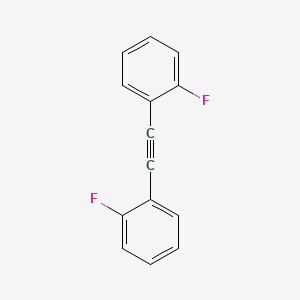
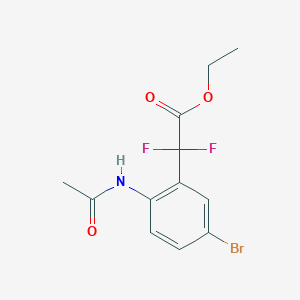
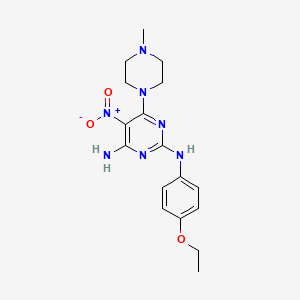
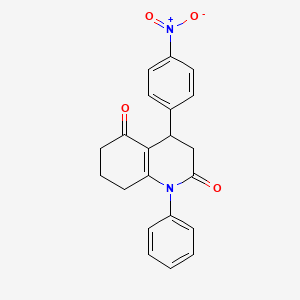
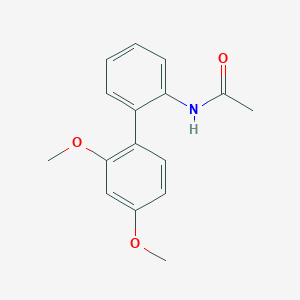
![4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid](/img/structure/B14138071.png)
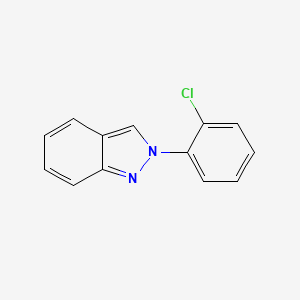
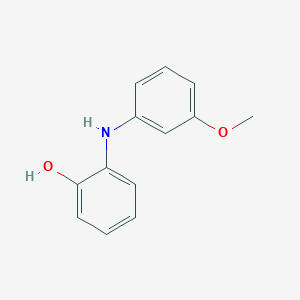
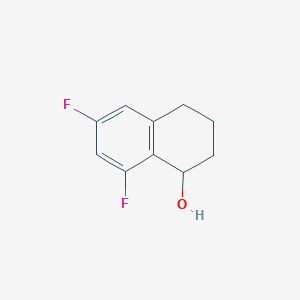

![1-Methyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14138096.png)

